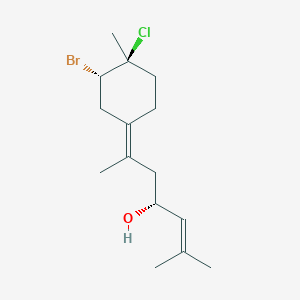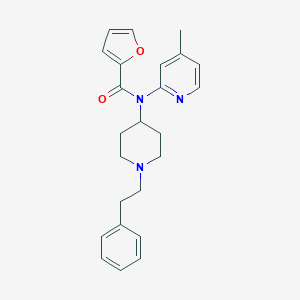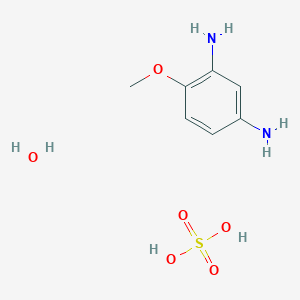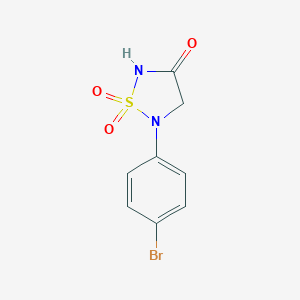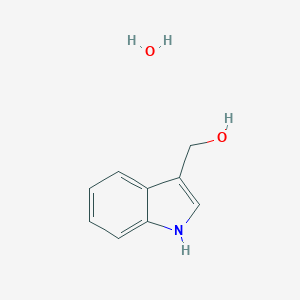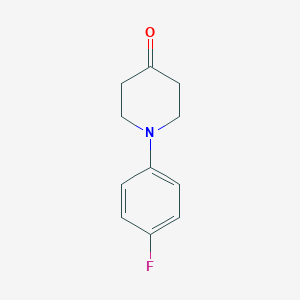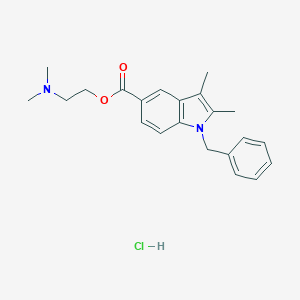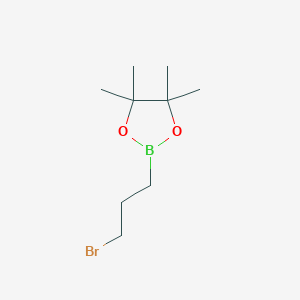
2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related boron compounds often involves the interaction of boronic esters with organolithium compounds or halides. For example, a scalable process for preparing a similar compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlights the challenges and solutions in synthesizing such complex molecules. The study demonstrates a continuous-flow and distillation process to efficiently produce key reagents, addressing issues like borolane "ate" equilibration and protonolysis in batch processes (Fandrick et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by distinct boron-containing rings. For instance, studies involving X-ray diffraction and DFT calculations have detailed the structural nuances of similar molecules, offering insights into conformation analysis and the impact of substituents on molecular stability and reactivity (Wu et al., 2021).
Chemical Reactions and Properties
Chemical reactivity and properties of boron-containing compounds like 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from studies on similar molecules. For example, the reactivity of pyridin-2-ylboron derivatives in chemical transformations, and how structural differences influence this reactivity, provide valuable information on how such compounds might behave in various chemical environments (Sopková-de Oliveira Santos et al., 2003).
Physical Properties Analysis
The physical properties of boron-containing compounds are crucial for their application in synthesis and material science. Studies focusing on the boiling points, solubility, and stability of similar compounds provide a foundation for understanding how 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane might be handled and stored for various applications (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming new bonds, are essential for utilizing 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesis. Research on related boron-containing compounds reveals how structural elements and substituents impact their chemical behavior and potential applications in organic synthesis and material science (Coombs et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in LCD Technology : A study focused on the synthesis of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives were used to synthesize boron-containing resveratrol analogs, with potential applications in Liquid Crystal Display (LCD) technology and as therapeutics for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Continuous Flow Synthesis for Propargylation : Another research developed a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, showcasing its efficiency as a key propargylation reagent (Fandrick et al., 2012).
Nanoparticles for Enhanced Brightness Emission : The synthesis of heterodifunctional polyfluorene building blocks, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulted in nanoparticles with high fluorescence emission. These are potentially useful for applications requiring bright and enduring fluorescence, such as in certain types of displays and sensors (Fischer, Baier, & Mecking, 2013).
Development of Lipid-Lowering Drugs : A study synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, revealing their potential as lipogenesis inhibitors. This opens up possibilities for developing new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Synthesis and Crystal Structure Studies : Research on the crystal structure and vibrational properties of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane was conducted, providing insights into their molecular structure and potential applications in materials science (Wu, Chen, Chen, & Zhou, 2021).
Use in Suzuki Polymerization : The compound was used in Suzuki polymerization to synthesize polyalkylthiophenes, indicating its utility in creating materials for electronic applications (Liversedge et al., 2006).
Safety And Hazards
2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water. If inhaled, the victim should be moved to fresh air. If swallowed, the mouth should be cleaned with water and the victim should drink plenty of water .
Eigenschaften
IUPAC Name |
2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXFJUKMDJWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564542 | |
| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
124215-44-7 | |
| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)





